![molecular formula C22H25NO5 B1390423 Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid CAS No. 1217603-26-3](/img/structure/B1390423.png)
Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid
Overview
Description
Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid is a specialized amino acid derivative used in various scientific research and industrial applications. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid typically involves multiple steps, starting from commercially available starting materials. One common method involves the enantioselective synthesis of the amino acid derivative using Fmoc-protected Garner’s aldehyde. The key steps include:
Horner–Wadsworth–Emmons Reaction: This reaction is used to form the corresponding Fmoc Garner’s enoate in a high yield.
Diastereoselective 1,4-Addition: Lithium dialkylcuprates are added to the Fmoc Garner’s enoate to achieve high diastereoselectivity.
Conversion to Final Product: The resulting 1,4-addition products are converted into this compound through subsequent steps.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The Fmoc group can be removed under basic conditions to expose the free amino group.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Piperidine is commonly used to remove the Fmoc protecting group.
Major Products
The major products formed from these reactions include various derivatives of the amino acid, such as ketones, secondary amines, and free amino acids.
Scientific Research Applications
Peptide Synthesis
Overview
Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid is widely used as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino group during the synthesis process, allowing for selective reactions at other functional groups.
Key Benefits
- High Purity Peptides : Enables the synthesis of complex peptides with high purity.
- Versatile Applications : Used in creating therapeutic peptides and peptidomimetics.
Application Area | Description |
---|---|
Therapeutic Peptides | Synthesis of peptides targeting specific receptors. |
Peptidomimetics | Development of compounds mimicking natural peptides. |
Bioactive Peptides | Creation of peptides for studying biological processes. |
Drug Development
Overview
In the pharmaceutical industry, this compound is explored for its potential in drug development. Its incorporation into peptide-based drugs can enhance their pharmacokinetic properties.
Case Studies
- Therapeutic Applications : Research indicates that peptides synthesized with this compound show improved binding affinities to specific receptors, making them suitable candidates for drug development.
- Enzyme Inhibition : Derivatives have been studied as inhibitors for various enzymes, contributing to the development of targeted therapies.
Study Focus | Findings |
---|---|
Receptor Binding | Enhanced binding affinities observed in studies. |
Enzyme Inhibition | Potential inhibitors identified for therapeutic use. |
Bioconjugation
Overview
this compound is utilized in bioconjugation processes to attach biomolecules to surfaces or other molecules. This application is crucial in creating targeted drug delivery systems.
Applications
- Targeted Delivery Systems : Facilitates the attachment of therapeutic agents to specific cells or tissues.
- Diagnostic Tools : Used in the development of biosensors and other diagnostic applications.
Research in Neuroscience
Overview
The compound's role extends into neuroscience research where it aids in studying neuropeptides and their interactions within the nervous system.
Significance
- Understanding Neurological Disorders : Contributes to research aimed at understanding and treating conditions such as depression and anxiety.
- Neuropeptide Studies : Helps elucidate the function of neuropeptides in signaling pathways.
Mechanism of Action
The mechanism of action of Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group allows for selective modification of the amino acid, enabling it to interact with target molecules in a controlled manner. The pathways involved include binding to active sites of enzymes or receptors, leading to inhibition or activation of biological processes .
Comparison with Similar Compounds
Similar Compounds
Fmoc-(2S,3R)-3-methylglutamate: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid: A similar compound with a phenyl group instead of a methyl group.
Uniqueness
Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid is unique due to its specific stereochemistry and the presence of a hydroxyl group, which allows for selective reactions and interactions in various applications. Its structure provides distinct advantages in peptide synthesis and biological research .
Biological Activity
Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid (Fmoc-AH) is a synthetic amino acid derivative with significant implications in peptide synthesis and biological research. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is essential in solid-phase peptide synthesis (SPPS). Its unique structure, characterized by chirality and functional groups, enhances its biological activity and specificity in interactions with various biological molecules.
- Molecular Formula : C22H25NO5
- Molecular Weight : 383.44 g/mol
- Structure Type : β-amino acid with two stereogenic centers
Biological Activity Overview
The biological activity of Fmoc-AH is primarily linked to its incorporation into peptides. Research indicates that peptides containing Fmoc-AH exhibit enhanced stability, solubility, and binding affinities to specific receptors and enzymes compared to those lacking this amino acid. The presence of the hydroxyl group contributes to improved bioavailability, making it a valuable component in therapeutic applications.
Fmoc-AH acts by being incorporated into peptides where it influences the peptide's structure and functionality. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Once incorporated into a peptide, the Fmoc group can be removed to expose the free amino group, facilitating interactions with target molecules.
Peptide Synthesis
Fmoc-AH serves as a crucial building block in the synthesis of biologically active peptides. Its incorporation can enhance pharmacokinetic properties and target specificity of therapeutic peptides.
Protein-Protein Interactions
In biological research, Fmoc-AH is utilized to study protein-protein interactions and enzyme mechanisms. It aids in exploring the role of specific peptides in various biochemical processes.
Therapeutic Potential
The compound is being investigated for potential therapeutic applications, including:
- Enzyme Inhibition : Fmoc-AH derivatives are explored as inhibitors for specific enzymes, potentially leading to new drug candidates.
- Drug Delivery Systems : Its unique properties allow for use in targeted drug delivery systems.
Comparative Analysis with Other Amino Acids
Compound Name | Structure Type | Unique Feature |
---|---|---|
Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid | Stereoisomer | Different stereochemistry affecting activity |
N-Boc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid | Different protecting group | Uses tert-butyloxycarbonyl protecting group |
L-Valine | Natural amino acid | L-stereoisomer commonly found in proteins |
Case Studies and Research Findings
- Peptide Stability Studies : Research has demonstrated that peptides incorporating Fmoc-AH show increased resistance to enzymatic degradation compared to standard peptides. This stability is attributed to the unique structural features imparted by Fmoc-AH.
- Binding Affinity Assessments : In studies examining receptor interactions, peptides containing Fmoc-AH exhibited significantly higher binding affinities for their targets than those without this amino acid. This suggests that the incorporation of Fmoc-AH can enhance the efficacy of peptide-based therapeutics.
- Therapeutic Applications : Ongoing research is focusing on developing Fmoc-AH derivatives as potential inhibitors for malarial metallo-aminopeptidases, showcasing its relevance in addressing global health challenges.
Properties
IUPAC Name |
(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-5-methylhexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5/c1-13(2)11-19(20(24)21(25)26)23-22(27)28-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-20,24H,11-12H2,1-2H3,(H,23,27)(H,25,26)/t19-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHTWMSZVZTEEL-UXHICEINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(C(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]([C@@H](C(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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